1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane
Description
1,6-Bis((1H-benzo[d]imidazol-2-yl)thio)hexane is a bifunctional ligand featuring a hexane backbone with terminal benzimidazole-thioether groups. The compound’s structure comprises two 1H-benzimidazole moieties linked via thioether (–S–) bonds to a six-carbon alkyl chain. Benzimidazole, a heterocyclic aromatic system with nitrogen atoms at positions 1 and 3, confers coordination versatility, while the thioether groups enhance flexibility and electron-donating capabilities. Potential applications include coordination chemistry for luminescent materials or catalysis, though specific studies on its biological or catalytic activity remain speculative without direct experimental data.
Structure
3D Structure
Properties
IUPAC Name |
2-[6-(1H-benzimidazol-2-ylsulfanyl)hexylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S2/c1(7-13-25-19-21-15-9-3-4-10-16(15)22-19)2-8-14-26-20-23-17-11-5-6-12-18(17)24-20/h3-6,9-12H,1-2,7-8,13-14H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINPCBJWUBPCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCCCCSC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane typically involves the reaction of benzimidazole derivatives with a hexane chain containing reactive groups. One common method is the nucleophilic substitution reaction where benzimidazole thiolates react with a hexane dihalide under basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The benzimidazole rings can participate in electrophilic aromatic substitution reactions.
Complexation: The compound can form coordination complexes with metal ions due to the presence of nitrogen and sulfur donor atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Complexation: Metal salts like palladium chloride (PdCl₂) or copper sulfate (CuSO₄) are used to form coordination complexes.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Complexation: Metal-benzimidazole complexes with potential catalytic or biological activities.
Scientific Research Applications
1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane is primarily related to its ability to interact with biological targets through its benzimidazole groups. These groups can bind to DNA or proteins, disrupting their normal function. The sulfur atoms can also participate in redox reactions, influencing cellular oxidative stress pathways . The compound’s ability to form coordination complexes with metal ions further enhances its biological activity by facilitating the delivery of metal ions to specific cellular targets .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Structural and Functional Analysis
Biological Activity
1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane is a compound characterized by its unique structure, featuring two benzimidazole groups linked by a hexane chain with sulfur atoms. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structure and Properties
The molecular formula of this compound is . The presence of the benzimidazole moiety is significant due to its ability to interact with various biological targets, influencing numerous cellular processes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been identified as an inhibitor of acetylcholinesterase (AChE), which is crucial in the regulation of neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or exhibiting neuroprotective effects.
- Antimicrobial Activity : The compound has shown promising results against various microbial strains. Its structural similarity to other benzimidazole derivatives suggests a potential for broad-spectrum antimicrobial activity .
- Anticancer Properties : Studies have indicated that compounds with benzimidazole structures can exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated growth inhibition in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Anticancer Activity : A study evaluated the cytotoxic effects of benzimidazole derivatives on MDA-MB-231 and HepG2 cells. The results indicated that certain derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM, suggesting strong anticancer potential .
- Neuroprotective Effects : Research demonstrated that inhibition of AChE could lead to cognitive enhancement in models of neurodegeneration. The compound's ability to cross the blood-brain barrier was also assessed, indicating its potential as a therapeutic agent for neurological disorders.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar benzimidazole derivatives against various pathogens, highlighting their effectiveness and the need for further exploration in clinical settings .
Q & A
Q. What are the common synthetic routes for 1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane, and how are reaction conditions optimized?
The compound can be synthesized via nucleophilic substitution between 2-mercaptobenzimidazole derivatives and 1,6-dihalohexane under alkaline conditions. For example, using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at reflux temperatures (80–120°C) for 12–24 hours. Yield optimization involves controlling stoichiometric ratios (e.g., 2:1 molar ratio of thiol to dihalide) and purification via column chromatography or recrystallization .
Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?
- NMR : Characteristic signals include aromatic protons (δ 7.2–7.8 ppm for benzimidazole), methylene protons adjacent to sulfur (δ 2.8–3.2 ppm), and hexyl chain protons (δ 1.2–1.8 ppm).
- HREI-MS : Molecular ion peaks ([M+H]⁺) align with the theoretical molecular weight (e.g., ~418 g/mol).
- FT-IR : Stretching vibrations for C–S (600–700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
Q. What solvent systems and reaction conditions favor high selectivity in synthesizing benzimidazole-thioether derivatives?
Copper-catalyzed coupling reactions in DMF or 1,4-dioxane at 60–80°C under nitrogen atmosphere enhance selectivity. Avoiding protic solvents minimizes side reactions like oxidation of thiols. Catalyst loading (e.g., 5–10 mol% CuI) and reaction time (6–12 hours) are critical for yield optimization .
Advanced Research Questions
Q. How does this compound adsorb onto metal surfaces, and what adsorption isotherm model applies?
Adsorption follows the Langmuir isotherm , indicating monolayer formation on steel surfaces. Electrochemical impedance spectroscopy (EIS) and polarization curves show increased charge-transfer resistance and reduced corrosion current density in acidic media. Surface analysis via XPS confirms chemisorption through sulfur and nitrogen atoms .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to identify reactive sites (e.g., sulfur atoms with high Fukui indices).
- Molecular Dynamics (MD) : Simulate adsorption behavior on Fe(110) surfaces in HCl, showing strong binding energy (-150 to -200 kJ/mol) due to thioether and benzimidazole moieties .
Q. How do structural modifications (e.g., alkyl chain length, substituents) influence biological activity?
Extending the alkyl chain (e.g., from C₆ to C₈) enhances lipophilicity and membrane permeability, improving anticancer activity (e.g., IC₅₀ = 12.62 μM against HepG2 cells). Electron-withdrawing groups (e.g., –NO₂) on benzimidazole increase π-π stacking with DNA or enzyme active sites .
Q. What experimental strategies resolve contradictions in corrosion inhibition efficiency data across different studies?
- Controlled variables : Standardize HCl concentration (15%), temperature (25°C), and inhibitor concentration (50–200 ppm).
- Surface characterization : Use AFM and SEM to quantify surface roughness and correlate with electrochemical data.
- Statistical validation : Apply ANOVA to assess reproducibility across triplicate experiments .
Methodological Guidelines
Q. How to design experiments for evaluating the compound’s thermal stability and dielectric properties?
- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 800°C at 10°C/min under N₂. Degradation temperatures >250°C indicate high stability.
- Dielectric Spectroscopy : Measure permittivity (ε') and loss tangent (tan δ) at 1 kHz–1 MHz. Low tan δ (<0.05) suggests minimal energy loss, suitable for electronic materials .
Q. What protocols ensure reproducibility in synthesizing derivatives for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
